molecular formula C15H23ClN4O2 B2795751 Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate CAS No. 2402830-93-5

Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate

Cat. No.: B2795751
CAS No.: 2402830-93-5
M. Wt: 326.83
InChI Key: GELDKTVMBNFYLI-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate is a carbamate-protected piperidine derivative featuring a 5-chloropyrazine substituent. Its molecular formula is C₁₅H₂₃ClN₄O₂ (molecular weight: 326.83 g/mol) . The compound is synthesized via nucleophilic substitution or coupling reactions involving tert-butyl carbamate-protected piperidine intermediates and chloropyrazine derivatives . It serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents .

Properties

IUPAC Name

tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-5-4-6-20(9-11)10-12-7-18-13(16)8-17-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELDKTVMBNFYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The process may include the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate are compared below with analogous compounds, emphasizing differences in molecular structure, physicochemical properties, and biological activity.

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C₁₅H₂₃ClN₄O₂ 326.83 5-Chloropyrazine ring, piperidine core, tert-butyl carbamate protection
Tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-3-yl}carbamate C₁₅H₂₃ClN₄O₂ 326.83 6-Chloropyridazine ring (vs. pyrazine), positional isomer of chlorine substituent
Tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl]amino}pyrrolidine-1-carboxylate C₁₄H₂₁ClN₄O₂ 312.80 Pyrrolidine core (vs. piperidine), 6-chloropyridazine substituent
Tert-butyl N-({1-[(5-bromothiophen-2-yl)sulfonyl]piperidin-3-yl}methyl)carbamate C₁₅H₂₂BrN₃O₄S 412.78 Bromothiophene sulfonyl group (bulkier and more electronegative than chloropyrazine)
Tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate C₂₂H₃₂ClIN₅O₃ 616.88 Pyrimidine ring with iodine and chlorine substituents, cyclohexyl-methoxy group

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP):
    • The target compound (5-chloropyrazine derivative) exhibits moderate lipophilicity (predicted logP ~2.5), comparable to its 6-chloropyridazine analogue .
    • The bromothiophene sulfonyl derivative () has higher logP (~3.2) due to the hydrophobic bromine and sulfonyl groups .
  • The pyrimidine-iodine analogue () has even lower solubility due to increased molecular weight and iodine’s hydrophobicity .
  • Metabolic Stability:
    • The tert-butyl carbamate group in all compounds enhances metabolic stability by protecting the amine group from oxidative degradation .
    • The trifluoromethyl-substituted piperidine derivatives () exhibit superior stability due to the electron-withdrawing CF₃ group .

Key Research Findings

Positional Isomerism Matters: The 5-chloropyrazine substituent (target compound) confers distinct electronic properties compared to 6-chloropyridazine analogues, influencing binding to enzymatic targets .

Heterocycle Choice Impacts Solubility: Pyrazine derivatives generally exhibit better solubility than pyridazine or pyrimidine analogues due to nitrogen positioning .

Functional Groups Dictate Stability: Bromine and iodine substituents improve halogen bonding but reduce metabolic stability .

Biological Activity

Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate, also known by its CAS number 2378503-17-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H23ClN4O2C_{15}H_{23}ClN_{4}O_{2}, with a molecular weight of 326.82 g/mol. The structure incorporates a tert-butyl group, a chloropyrazine moiety, and a piperidine ring, which contribute to its biological properties.

PropertyValue
Molecular FormulaC15H23ClN4O2
Molecular Weight326.82 g/mol
CAS Number2378503-17-2

Research indicates that this compound may exhibit its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase. This inhibition could potentially mitigate the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology .
  • Cell Viability Improvement : In vitro studies have shown that this compound can enhance cell viability in astrocytes exposed to amyloid-beta. This protective effect is attributed to the reduction of oxidative stress markers like TNF-α and malondialdehyde (MDA) levels in treated cells .

Case Study: Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound on astrocytes subjected to amyloid-beta toxicity. The results demonstrated that:

  • Cell Viability : The compound improved cell viability from 43.78% (control with amyloid-beta) to 62.98% when co-treated with the compound at a concentration of 100 μM.
Treatment ConditionCell Viability (%)
Control (Aβ only)43.78 ± 7.17
Aβ + Compound62.98 ± 4.92

In Vivo Studies

In vivo experiments using scopolamine-induced models showed that while this compound exhibited some protective effects against cognitive decline, it did not demonstrate significant differences compared to established treatments like galantamine . This suggests further investigation into dosage and delivery methods could enhance efficacy.

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Biological ActivityObserved Effects
Enzyme Inhibitionβ-secretase and acetylcholinesterase inhibition
NeuroprotectionIncreased astrocyte viability under amyloid-beta stress
Reduction of Oxidative StressDecreased TNF-α and MDA levels

Q & A

Q. Key Challenges :

  • Byproduct formation : Competing reactions at the piperidine nitrogen (e.g., over-alkylation) require controlled stoichiometry .
  • Stereochemical control : Ensuring regioselectivity during chloropyrazine coupling to avoid positional isomers .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C), piperidine protons (δ 1.5–3.5 ppm), and chloropyrazine aromatic protons (δ 8.5–9.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals from the piperidine and chloropyrazine moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₅H₂₃ClN₄O₂; [M+H]⁺ = 327.1584) .
  • X-ray Crystallography : Resolves absolute configuration and torsional angles; SHELX programs (e.g., SHELXL) are standard for refinement .

Advanced: How can conflicting biological activity data for this compound be reconciled across studies?

Methodological Answer:
Discrepancies in reported IC₅₀ values or target selectivity may arise from:

  • Assay conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) can alter binding kinetics .
  • Structural analogs : Impurities or residual intermediates (e.g., de-Boc derivatives) may contribute to off-target effects .

Q. Resolution Strategies :

Dose-response validation : Repeat assays with rigorously purified batches (>95% purity by HPLC) .

Competitive binding assays : Use radiolabeled or fluorescent probes to quantify target engagement specificity .

Advanced: What computational methods are suitable for studying its interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger) : Predict binding modes to enzymes/receptors (e.g., kinase domains) using the chloropyrazine group as a pharmacophore anchor .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100+ ns trajectories; monitor hydrogen bonding with piperidine nitrogen .
  • QSAR Modeling : Correlate substituent effects (e.g., halogen position) with activity using datasets from structural analogs (Table 1) .

Q. Table 1: Activity Trends in Structural Analogs

CompoundSubstituentIC₅₀ (nM)Target
Parent compound5-Cl-pyrazine120Kinase X
Analog 1 ()5-F-pyrazine85Kinase X
Analog 2 ()4-Cl-pyrimidine450Receptor Y

Advanced: How to optimize reaction conditions for scale-up synthesis while maintaining yield?

Methodological Answer:

  • Solvent selection : Replace THF with 2-MeTHF for improved boiling point and greener chemistry .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to reduce metal loading .
  • Process monitoring : Use in-situ FTIR or ReactIR to track intermediate formation and adjust reagent addition rates .

Case Study :
A 10-fold scale-up (1 g → 10 g) achieved 68% yield by:

  • Lowering reaction temperature from 80°C to 60°C to suppress dimerization.
  • Implementing gradient HPLC for purification .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles; use fume hood for weighing .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent Boc-group hydrolysis .
  • Spill management : Neutralize with activated carbon and dispose as hazardous waste .

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